

Spectroscopic Data of 4-(Pyridin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Pyridin-4-yl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, **4-(Pyridin-4-yl)aniline**. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction

4-(Pyridin-4-yl)aniline, a molecule incorporating both a pyridine and an aniline moiety, is a significant building block in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors. This guide presents a consolidated summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-(Pyridin-4-yl)aniline**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-(Pyridin-4-yl)aniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.81	s	2H		Pyridine H-2, H-6
8.25	s	2H		Pyridine H-3, H-5
7.76	d	2H	8.7	Aniline H-2', H-6'
6.87	m	2H		Aniline H-3', H-5'
2.09	s	2H		-NH ₂

Note: The ^1H NMR data was reported in d_6 -DMSO at 400 MHz.[\[1\]](#)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

At the time of compiling this guide, specific experimental ^{13}C NMR data for **4-(Pyridin-4-yl)aniline** was not readily available in the surveyed literature. However, based on established chemical shift prediction models and data for analogous structures, the following are the anticipated chemical shifts.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-(Pyridin-4-yl)aniline**

Predicted Chemical Shift (δ) ppm	Assignment
~150	Pyridine C-2, C-6
~122	Pyridine C-3, C-5
~148	Pyridine C-4
~147	Aniline C-4'
~130	Aniline C-1'
~128	Aniline C-2', C-6'
~115	Aniline C-3', H-5'

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **4-(Pyridin-4-yl)aniline** is not detailed in the readily available literature. However, the characteristic absorption bands for the functional groups present in the molecule are well-established.

Table 3: Expected IR Absorption Bands for **4-(Pyridin-4-yl)aniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3250	Medium-Strong	N-H stretch (asymmetric and symmetric) of the primary amine
3100-3000	Medium-Weak	Aromatic C-H stretch
1620-1580	Medium-Strong	C=C and C=N ring stretching (pyridine and benzene)
1620-1550	Medium	N-H bending (scissoring)
1500-1400	Medium-Strong	Aromatic ring stretching
850-810	Strong	para-disubstituted benzene C-H out-of-plane bending

Note: These are expected ranges and the exact peak positions may vary based on the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-(Pyridin-4-yl)aniline**

Technique	Ion	m/z (Observed)	m/z (Calculated)
Electrospray Ionization (ESI)	[M+H] ⁺	171	171.09
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺	171.0938	171.0917

Note: The ESI and HRMS data confirm the molecular weight of **4-(Pyridin-4-yl)aniline** ($C_{11}H_{10}N_2$).^[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are intended to serve as a guideline for researchers aiming to reproduce or verify these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: The sample of **4-(Pyridin-4-yl)aniline** was dissolved in deuterated dimethyl sulfoxide (d_6 -DMSO).
- 1H NMR Acquisition: The 1H NMR spectrum was acquired at room temperature. Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).
- ^{13}C NMR Acquisition (General Procedure): A proton-decoupled ^{13}C NMR spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (General Procedure)

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method): A small amount of solid **4-(Pyridin-4-yl)aniline** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

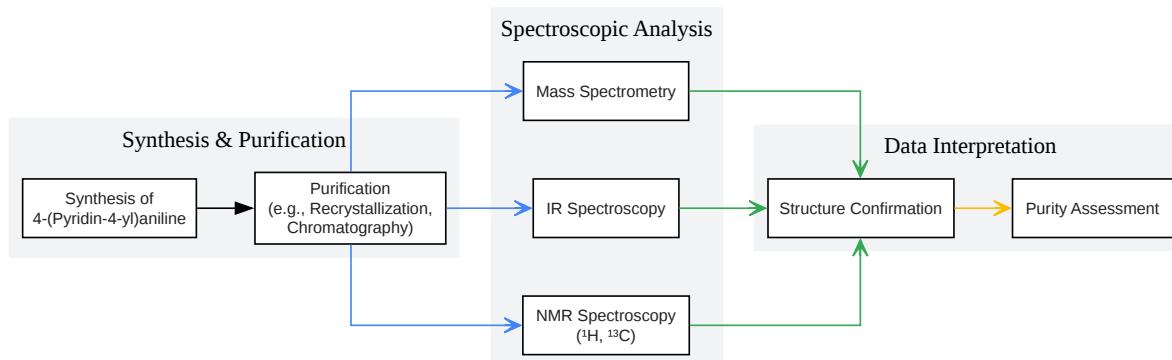
- Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. For high-resolution data, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.
- Sample Preparation: The sample was dissolved in a suitable solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Acquisition: The sample solution was introduced into the ESI source. The mass spectrum was acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-(Pyridin-4-yl)aniline**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for **4-(Pyridin-4-yl)aniline**. For researchers embarking on projects involving this compound, it is recommended to perform their own spectroscopic analysis to confirm the identity and purity of their materials, using the information presented here as a reference.

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References

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